molecular formula C7H12N2O2S B14515699 2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one CAS No. 62595-84-0

2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one

Katalognummer: B14515699
CAS-Nummer: 62595-84-0
Molekulargewicht: 188.25 g/mol
InChI-Schlüssel: OOJHXGYQQRZQBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one is a chemical compound with a unique structure that includes a hydroxyimino group and a thiomorpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one typically involves the reaction of chloral hydrate with hydroxylamine hydrochloride . This reaction proceeds under controlled conditions to yield the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amines, and substituted thiomorpholine compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiomorpholine ring can interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one is unique due to its specific structural features, including the combination of a hydroxyimino group and a thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

62595-84-0

Molekularformel

C7H12N2O2S

Molekulargewicht

188.25 g/mol

IUPAC-Name

2-hydroxyimino-4,5,5-trimethylthiomorpholin-3-one

InChI

InChI=1S/C7H12N2O2S/c1-7(2)4-12-5(8-11)6(10)9(7)3/h11H,4H2,1-3H3

InChI-Schlüssel

OOJHXGYQQRZQBH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CSC(=NO)C(=O)N1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.